molecular formula C12H18N2O2 B1599790 3-(N-Tert-butoxycarbonyl-N-methylamino)aniline CAS No. 528882-16-8

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline

Cat. No. B1599790
CAS RN: 528882-16-8
M. Wt: 222.28 g/mol
InChI Key: QCTXBRCQBZFXDX-UHFFFAOYSA-N
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Description

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline, also known as 3-BTMA, is an organic compound with a wide range of applications in scientific research. It is a versatile chemical which can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Synthetic Chemistry

3-(N-Tert-butoxycarbonyl-N-methylamino)aniline serves as an intermediate in the synthesis of complex organic compounds. For instance, it is used in the preparation of indoles and oxindoles, which are significant in pharmaceuticals and agrochemicals. The treatment of dilithiated N-(tert-butoxycarbonyl)anilines with certain reagents can lead to N-(tert-butoxycarbonyl)indoles and oxindoles, highlighting its role in versatile synthetic pathways (Clark et al., 1991).

Anticonvulsant Research

In medicinal chemistry, derivatives of this compound have been investigated for their potential anticonvulsant activities. Research on substituted aniline enaminones, which are structurally related, has shown promising results in this area, providing a foundation for further exploration of this compound derivatives (Eddington et al., 2002).

Material Science

This compound is also relevant in material science, particularly in the development of polymeric materials with specific properties. For example, its derivatives have been utilized in the investigation of anticorrosive properties of polymers on metal surfaces, demonstrating its potential in enhancing the durability and lifespan of materials (Alam et al., 2016).

properties

IUPAC Name

tert-butyl N-(3-aminophenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTXBRCQBZFXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467507
Record name 3-(N-TERT-BUTOXYCARBONYL-N-METHYLAMINO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

528882-16-8
Record name 1,1-Dimethylethyl N-(3-aminophenyl)-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528882-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-TERT-BUTOXYCARBONYL-N-METHYLAMINO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminophenyl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A round-bottom flask containing tert-butyl methyl(3-nitrophenyl)carbamate (19) (8.8 g, 34.9 mmol), 10% palladium on charcoal (880 mg), and THF-MeOH (80 mL/80 mL) was evacuated and flushed with hydrogen three times. The mixture was stirred vigorously overnight under an atmosphere of hydrogen. The catalyst was removed by filtration through a pad of Celite, and the filtrate evaporated to afford tert-butyl 3-aminophenyl(methyl)carbamate (20) 7 g as yellow solid (yield 91%). LC-MS (ESI): m/z (M+1) 223.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
880 mg
Type
catalyst
Reaction Step One
Name
THF MeOH
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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